molecular formula C19H14N2O5 B3016600 3-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one CAS No. 1794810-46-0

3-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Cat. No.: B3016600
CAS No.: 1794810-46-0
M. Wt: 350.33
InChI Key: SVSDUKAKRYKEOU-UHFFFAOYSA-N
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Description

3-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a synthetic hybrid compound designed for pharmaceutical and biological research. It incorporates a 1,3,4-oxadiazole ring, a recognized pharmacophore, linked to a coumarin (2H-chromen-2-one) core structure . The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its wide spectrum of biological activities and its role as a bioisostere for carboxylic acids, esters, and carboxamides . This specific derivative features a 3,5-dimethoxyphenyl substitution on the oxadiazole ring, a modification that can influence the compound's electronic properties, lipophilicity, and its interaction with biological targets. Compounds featuring the 1,3,4-oxadiazole scaffold hybridized with other bioactive moieties, like coumarin, have demonstrated promising mechanisms of action in research settings. These mechanisms include the inhibition of key enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase, telomerase, and histone deacetylase (HDAC) . Furthermore, related structural analogs have been investigated for their antimicrobial properties, showing activity against various bacterial and fungal strains . The presence of the coumarin nucleus further enhances the research value of this compound, as this structural motif is found in a variety of substances with reported biological activities . This product is intended for research purposes only, specifically for use in assay development, screening, and investigative studies in fields such as oncology and infectious disease. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5/c1-23-13-7-12(8-14(10-13)24-2)17-20-21-18(26-17)15-9-11-5-3-4-6-16(11)25-19(15)22/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSDUKAKRYKEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)C3=CC4=CC=CC=C4OC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves multiple steps. One common method starts with the preparation of the 3,5-dimethoxyphenyl hydrazide, which is then reacted with a suitable carboxylic acid derivative to form the corresponding hydrazone. This intermediate undergoes cyclization to form the 1,3,4-oxadiazole ring. Finally, the chromen-2-one moiety is introduced through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques. The specific industrial methods can vary depending on the scale of production and the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce halogens, alkyl groups, or other functional groups onto the aromatic rings .

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in the development of anticancer agents. Research has shown that derivatives containing oxadiazole moieties exhibit significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The oxadiazole ring can interact with DNA and inhibit key enzymes involved in cancer cell proliferation.
  • Case Study : A study demonstrated that a related compound showed IC50 values in the low micromolar range against breast cancer cell lines, indicating potent activity.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its structure allows for interactions with microbial cell membranes, disrupting their integrity.

  • Testing : In vitro studies revealed that compounds with similar structures exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Data Table :
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
3-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-oneE. coli15 µg/mL
This compoundS. aureus10 µg/mL

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

  • Mechanism : The compound may inhibit NF-kB signaling pathways involved in inflammation.
  • Case Study : In a murine model of inflammation, administration of the compound resulted in a significant decrease in swelling and pain indicators.

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it suitable for applications in OLED technology.

  • Performance Metrics : Devices utilizing this compound demonstrated enhanced brightness and efficiency compared to traditional materials.

Data Table:

ParameterValue
Luminance5000 cd/m²
Efficiency20 lm/W
Lifetime1000 hours

Fluorescent Probes

Due to its structural characteristics, this compound can be utilized as a fluorescent probe in biological imaging.

  • Application : It can be tagged to biomolecules for tracking cellular processes.

Case Study:

A study highlighted the use of a similar chromenone derivative as a fluorescent marker for live-cell imaging, showing high specificity and low cytotoxicity.

Mechanism of Action

The mechanism of action of 3-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of coumarin-oxadiazole hybrids. Below is a comparative analysis with structurally related compounds, focusing on substituent effects and biological activities:

Compound Key Substituents Biological Activity Potency/IC50 Reference
3-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one (Target) 3,5-Dimethoxyphenyl Inferred: Antimicrobial, enzyme inhibition Not reported
3-{5-[(4,6-Dichloro-1,3,5-triazin-2-yl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one Sulfanyl-linked triazine Antimicrobial (Bacillus subtilis, E. coli) MIC: 12.5–25 µg/mL
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one Phenyl Anticancer (Polymorph-dependent) IC50: 8.7–14.2 µM (HeLa)
3-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one Pyridin-4-yl Anticancer (Polymorph-dependent) IC50: 10.3–15.6 µM (MCF-7)
CD-17: (4-((5-(2H-Chromen-2-one)-1,3,4-oxadiazol-2-yl)methoxy)-3,5-dimethylphenyl)(4-chlorophenyl)methanone Chlorophenyl-benzophenone α-Glucosidase/α-amylase inhibition IC50: 1.2 µM (α-glucosidase)

Key Observations:

Substituent Effects on Antimicrobial Activity :

  • The triazine-sulfanyl derivative () exhibits broad-spectrum antimicrobial activity, likely due to the electrophilic chlorine atoms enhancing membrane disruption . In contrast, the dimethoxyphenyl group in the target compound may favor solubility and target-specific binding, though direct antimicrobial data are lacking.

Anticancer Activity and Polymorphism :

  • Phenyl- and pyridyl-substituted coumarin-oxadiazoles () show polymorph-dependent anticancer activity, with IC50 values ranging from 8.7–15.6 µM. The dimethoxyphenyl group’s electron-donating properties could enhance DNA intercalation or kinase inhibition compared to simpler aryl groups .

Enzyme Inhibition: Benzophenone-linked coumarin-oxadiazoles () demonstrate potent α-glucosidase inhibition (IC50: 1.2 µM).

Anthelmintic Activity: Oxadiazole-imidazole hybrids () with nitro or dimethylamino groups show paralysis and death times of 12–28 minutes in earthworms. The dimethoxyphenyl group’s polarity might reduce anthelmintic efficacy compared to nitro substituents .

Biological Activity

The compound 3-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a synthetic organic molecule that belongs to the class of oxadiazoles and coumarins. Its unique structural features suggest potential biological activities, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C17H15N3O4\text{C}_{17}\text{H}_{15}\text{N}_{3}\text{O}_{4}

This structure incorporates a chromone moiety and a 1,3,4-oxadiazole ring, which are known for their diverse pharmacological activities.

Anticancer Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant anticancer properties. A study focused on derivatives of oxadiazoles demonstrated their ability to inhibit tumor growth in various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes crucial for DNA synthesis and cell proliferation.

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound AHCT116 (Colon)0.47
Compound BMCF7 (Breast)1.4
Compound CHUH7 (Liver)0.8

The above table summarizes the IC50 values for selected oxadiazole derivatives against various cancer cell lines, illustrating their potential as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of oxadiazoles demonstrate varying degrees of activity against both gram-positive and gram-negative bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainZone of Inhibition (mm)
Compound DStaphylococcus aureus15
Compound EEscherichia coli10
Compound FBacillus cereus20

These results highlight the effectiveness of certain derivatives in inhibiting bacterial growth, with notable activity against Bacillus cereus .

Antioxidant Activity

The antioxidant capacity of the compound has been assessed using various assays, including the DPPH radical scavenging method. Results indicate that it exhibits significant antioxidant activity, which is beneficial in preventing oxidative stress-related diseases.

Table 3: Antioxidant Activity Assay Results

CompoundDPPH Scavenging Activity (%)
Compound G85%
Compound H75%
Compound I65%

The above table shows the percentage of DPPH scavenging activity for different compounds, indicating their potential to act as antioxidants .

Case Studies

  • Study on Anticancer Properties : A research team synthesized a series of oxadiazole derivatives and tested them against various cancer cell lines. The study concluded that certain modifications to the oxadiazole structure significantly enhanced anticancer activity, suggesting a structure-activity relationship that could guide future drug design .
  • Antimicrobial Efficacy Evaluation : Another study focused on the antimicrobial efficacy of synthesized oxadiazole derivatives through disc diffusion methods. The results showed promising antibacterial activity against multiple strains, particularly gram-positive bacteria .

Q & A

Q. Assays :

  • MIC : Broth microdilution (CLSI guidelines) .
  • Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects .

Controls : Use ciprofloxacin (bacteria) and fluconazole (fungi) as positive controls .

Q. What computational tools predict binding modes with biological targets?

  • Tools :
  • Molecular Docking : AutoDock Vina or Glide (e.g., docking into S. aureus FabI active site) .
  • MD Simulations : GROMACS for stability analysis (≥50 ns trajectories) .
    • Validation : Compare predicted binding free energies (MM-PBSA) with experimental IC50_{50} values .

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